N-benzyloxan-4-amine;hydrochloride

Description

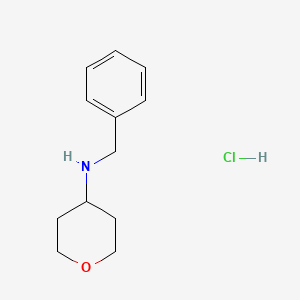

N-Benzyloxan-4-amine hydrochloride (CAS 16350-96-2), also known as N-Benzylcyclohexylamine hydrochloride, is an arylcyclohexylamine derivative with the molecular formula C₁₃H₁₉N·HCl and a molecular weight of 225.8 g/mol . It is supplied as a ≥98% pure solid, stable for ≥2 years when stored at -20°C. This compound is primarily used as an analytical reference standard in forensic research, particularly for detecting adulterants in 3,4-MDMA (ecstasy) samples . Its structure comprises a benzyl group attached to a cyclohexylamine backbone, conferring moderate lipophilicity and stability under standard laboratory conditions.

Properties

IUPAC Name |

N-benzyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12;/h1-5,12-13H,6-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZREAPKQZMJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-Benzyloxan-4-amine Hydrochloride and Analogues

Structural and Functional Analysis

Lipophilicity and Solubility: The cyclohexyl group in N-benzyloxan-4-amine hydrochloride enhances lipophilicity compared to analogues with shorter alkyl chains (e.g., N-Hexyloxan-4-amine) .

Applications :

- Forensic Use : N-Benzyloxan-4-amine hydrochloride is uniquely employed in forensic toxicology due to its role as a cutting agent in illicit drugs .

- Pharmaceutical Intermediates : Compounds like N-(4-Bromobenzyl)cyclopropanamine hydrochloride are utilized in synthesizing bioactive molecules, leveraging halogen substituents for targeted interactions .

Hazard Profiles :

Stability and Analytical Considerations

- Thermal Stability : N-Benzyloxan-4-amine hydrochloride exhibits long-term stability (-20°C, ≥2 years), making it suitable for forensic repositories . In contrast, compounds with reactive halogens (e.g., bromine in CAS 1158780-91-6) may require stricter storage conditions to prevent degradation .

- Analytical Methods : Reverse-phase HPLC (RP-HPLC) and UV spectroscopy, as described in pharmaceutical studies (e.g., –9), are applicable for quantifying these compounds, though method validation parameters (e.g., accuracy, precision) vary with substituent complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.